3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione
Overview
Description
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by its unique cyclobutene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione typically involves the reaction of ethyl acetoacetate with 2,2-dimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the cyclobutene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted cyclobutene derivatives.
Scientific Research Applications
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development and its efficacy in preclinical models.
Industry: Utilized in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity. The hydrazino group is believed to play a crucial role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethylhydrazino)-4-methoxycyclobut-3-ene-1,2-dione: Similar structure with a methoxy group instead of an ethoxy group.
3-(2,2-Dimethylhydrazino)-4-propoxycyclobut-3-ene-1,2-dione: Contains a propoxy group, leading to different chemical and physical properties.
3-(2,2-Dimethylhydrazino)-4-butoxycyclobut-3-ene-1,2-dione: Features a butoxy group, which may influence its reactivity and applications.
Uniqueness
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione is unique due to its specific ethoxy substituent, which can influence its solubility, reactivity, and biological activity. The presence of the ethoxy group may enhance its potential as a lead compound in drug development and its utility in various industrial applications.
Properties
IUPAC Name |
3-(2,2-dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8-5(9-10(2)3)6(11)7(8)12/h9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJWXTVSRMZZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381775 | |
Record name | 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31525-22-1 | |
Record name | 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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